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Compound of Interest
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Compound Name: (isopropylcarbamoyl)phenylboroni
¢ acid
Cat. No.: B1451434
\ v

Introduction: A Versatile Intermediate for Complex
Drug Scaffolds

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a specialized building block of
significant interest to the pharmaceutical industry. Its unique substitution pattern, featuring a
chloro group, an isopropylcarbamoyl moiety, and a reactive boronic acid, makes it a valuable
intermediate for the synthesis of complex, biologically active molecules. The presence of the
boronic acid functional group enables its participation in powerful carbon-carbon bond-forming
reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the
strategic introduction of the substituted phenyl ring into a larger molecular framework, a
common tactic in the development of targeted therapeutics such as kinase inhibitors. The
chloro and isopropylcarbamoyl groups provide additional points for molecular recognition and
can influence the physicochemical properties of the final drug substance, such as solubility and
metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug
development professionals on the effective utilization of 4-Chloro-3-
(isopropylcarbamoyl)phenylboronic acid in a representative Suzuki-Miyaura coupling
reaction. The protocols and data presented herein are designed to be a validated starting point
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for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical
ingredients (APIs).

Chemical Properties and Safety Considerations

A thorough understanding of the chemical properties and safety profile of any reagent is
paramount for its safe and effective use in the laboratory.

Property Value Reference
CAS Number 871332-74-0 [1]
Molecular Formula C10H13BCINO3 [1]
Molecular Weight 241.48 g/mol [1]
Appearance Off-white to white powder [2]
Melting Point >300 °C [2]

Soluble in methanol, DMF, and
Solubility DMSO. Limited solubility in General Knowledge
water.

Safety Precautions:

Arylboronic acids are generally considered to be of low to moderate toxicity; however,
appropriate safety measures should always be implemented.

» Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
dust.[3] Wear appropriate personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat.

» Storage: Store in a cool, dry place away from oxidizing agents and moisture.[4] The
compound is hygroscopic and should be kept in a tightly sealed container.[3]

» Disposal: Dispose of in accordance with local, state, and federal regulations.

Core Application: Suzuki-Miyaura Cross-Coupling

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.vapourtec.com/flow-chemistry-resource-centre/liquid-liquid-heterogeneous-reaction-monitoring-insights-into-biphasic-suzuki-miyaura-cross-coupling/
https://www.vapourtec.com/flow-chemistry-resource-centre/liquid-liquid-heterogeneous-reaction-monitoring-insights-into-biphasic-suzuki-miyaura-cross-coupling/
https://www.vapourtec.com/flow-chemistry-resource-centre/liquid-liquid-heterogeneous-reaction-monitoring-insights-into-biphasic-suzuki-miyaura-cross-coupling/
https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig4_361796419
https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig4_361796419
https://www.carlroth.com/medias/SDB-227Y-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ4Njh8YXBwbGljYXRpb24vcGRmfGFESmtMMmd4Tnk4NU1UZzFORE14T0RFME1UYzBMMU5FUWw4eU1qZFpYMGxGWDBWT0xuQmtaZ3w1OWVhZDAxM2M4Mjc2YjIxMDcyYjFkN2RkOGE2ZjBjZTcwYmU5OThmOTQ1MjViYzZjYTQzYmRmNDU1ODY2MTJj
https://www.fishersci.com/store/msds?partNumber=AC309260010&productDescription=O-TOLYLBORONIC+ACID+1G&vendorId=VN00032119&countryCode=US&language=en
https://www.carlroth.com/medias/SDB-227Y-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ4Njh8YXBwbGljYXRpb24vcGRmfGFESmtMMmd4Tnk4NU1UZzFORE14T0RFME1UYzBMMU5FUWw4eU1qZFpYMGxGWDBWT0xuQmtaZ3w1OWVhZDAxM2M4Mjc2YjIxMDcyYjFkN2RkOGE2ZjBjZTcwYmU5OThmOTQ1MjViYzZjYTQzYmRmNDU1ODY2MTJj
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron
compound with an organohalide or triflate.[5][6] It is a robust and versatile method for the
formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are
common motifs in pharmaceuticals.

Reaction Scheme & Mechanism

The general scheme for the Suzuki-Miyaura coupling of 4-Chloro-3-
(isopropylcarbamoyl)phenylboronic acid with a generic aryl bromide is depicted below.
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Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition
of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the
palladium(ll) complex, and reductive elimination to form the biaryl product and regenerate the
palladium(0) catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-
Miyaura Coupling

This protocol details a representative Suzuki-Miyaura coupling reaction between 4-Chloro-3-
(isopropylcarbamoyl)phenylboronic acid and 4-bromoanisole. This reaction is illustrative of
the general conditions required for the successful coupling of this intermediate.

Materials and Reagents
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e 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid (1.0 eq)

e 4-Bromoanisole (1.2 eq)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 eq)

o Potassium carbonate (K2COs) (2.5 eq)

e Toluene (5 mL/mmol of boronic acid)

o Ethanol (1 mL/mmol of boronic acid)

o Deionized water (1 mL/mmol of boronic acid)

o Ethyl acetate (for workup)

e Brine (for workup)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)

« Silica gel for column chromatography

Hexanes and ethyl acetate for chromatography elution

Procedure

e Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid (1.0 eq), 4-
bromoanisole (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

e Solvent Addition: Add toluene and ethanol to the flask.

o Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20
minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

o Base Addition: In a separate flask, dissolve potassium carbonate (2.5 eq) in deionized water.
Degas this solution similarly.
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o Reaction Initiation: Add the degassed potassium carbonate solution to the reaction mixture
via syringe.

» Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

e Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
(TLC) or High-Performance Liquid Chromatography (HPLC).[1]

o TLC: Use a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. Visualize the
spots under UV light. The product should have an Rf value between that of the two starting
materials.

o HPLC: Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic
acid) as the mobile phase. Monitor the disappearance of the starting materials and the
appearance of the product peak.

o Workup: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room
temperature.

o Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory
funnel. Add water and separate the layers. Wash the organic layer with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Caption: A typical experimental workflow for the Suzuki coupling reaction.
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Purification and Characterization
Purification

The crude product can be purified by column chromatography on silica gel.[7][8]
e Column Packing: Pack a glass column with silica gel in a non-polar solvent such as hexanes.

o Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate
and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

o Elution: Elute the column with a gradient of hexanes and ethyl acetate. Start with a low
polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Collect
fractions and analyze them by TLC to identify those containing the pure product.

» Concentration: Combine the pure fractions and remove the solvent under reduced pressure
to yield the purified biaryl product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical

techniques.
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum will show characteristic signals for the aromatic
protons of both phenyl rings, the isopropyl group, and the methoxy group from the 4-
bromoanisole starting material. The chemical shifts and coupling patterns will be
consistent with the structure of the biaryl product. For example, the isopropy! group will
show a doublet for the methyl protons and a septet for the methine proton.

o 13C NMR: The carbon NMR spectrum will show the expected number of signals for the
carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon
environments (aromatic, alkyl, carbonyl, etc.).

e Mass Spectrometry (MS):
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o Mass spectrometry will confirm the molecular weight of the product.[9] Techniques such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) are
commonly used. The observed molecular ion peak (e.g., [M+H]* or [M+Na]*) should
correspond to the calculated molecular weight of the biaryl product.

e High-Performance Liquid Chromatography (HPLC):

o HPLC is used to determine the purity of the final compound. A single sharp peak in the
chromatogram indicates a high degree of purity.

Representative Characterization Data for a Substituted Biphenyl Product:

Technique Expected Observations

0 8.0-7.0 (m, Ar-H), 4.2 (septet, -CH(CHs)2), 3.8

1H NMR (CDCls, 400 MHz
( ) (s, -OCHs), 1.3 (d, -CH(CH3)2)

5 165 (C=0), 160-120 (Ar-C), 55 (-OCHs), 42 (-

13C NMR (CDCls, 100 MHz
( ) CH(CHs)z2), 22 (-CH(CHs3)2)

m/z calculated for C17H19BCINO3 [M+H]*:

MS (ESI+)
316.12, found: 316.1
HPLC >98% purity (254 nm)
Conclusion

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a highly valuable and versatile
intermediate for the synthesis of complex organic molecules in the pharmaceutical industry.
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for
incorporating this substituted phenyl moiety into a wide range of molecular scaffolds. The
protocols and guidelines presented in this document offer a solid foundation for researchers to
successfully utilize this important building block in their drug discovery and development
programs. Adherence to proper safety protocols and rigorous analytical characterization are
essential for ensuring the quality and integrity of the synthesized materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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